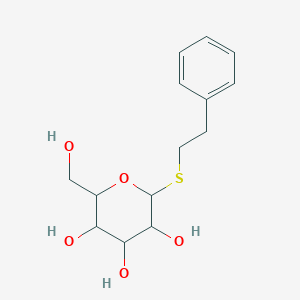

2-Phenylethyl-beta-D-thiogalactoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAMMSOYKPMPGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874603 | |

| Record name | 1(2-PHENETS)-B-GALACTOPYRANOSIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63407-54-5 | |

| Record name | 1(2-PHENETS)-B-GALACTOPYRANOSIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Use of Computational and Dynamic Chemistry Tools:modern Inhibitor Design Increasingly Relies on Computational Methods and Advanced Chemical Systems. Molecular Docking Simulations, for Instance, Can Predict How a Designed Analog Will Bind to the Enzyme S Active Site, Helping to Refine Its Structure Before Synthesis.rsc.orgthis Was Used to Support the Observed Structure Activity Relationship in the Development of Photoswitchable Petg Analogs.rsc.orgfurthermore, Dynamic Combinatorial Chemistry Offers an Innovative Approach to Identify the Most Effective Molecular Fragments for Inhibitor Construction.diva Portal.orgby Allowing Molecules to Self Assemble and Compete for Binding to the Enzyme in a Dynamic System, the Best Fitting Fragments Can Be Identified and then Synthesized into a Static, High Affinity Inhibitor.diva Portal.orgthis Strategy Led to the Identification of Thioglycoside and C Glycoside Structures As Promising Scaffolds for β Galactosidase Inhibitors.diva Portal.org

By integrating these principles, researchers can systematically design and optimize novel β-galactosidase inhibitors with desired characteristics such as high potency, improved selectivity, and even controllable activity, moving the field of enzyme inhibition towards more precise and effective therapeutic and research tools.

Structure Activity Relationships Sar and Analog Studies of Thiogalactosides

Impact of the Thioether Linkage on Enzymatic Stability

A defining feature of 2-Phenylethyl-beta-D-thiogalactoside and related thioglycosides is the presence of a sulfur atom in the glycosidic bond, forming a thioether linkage (C-S-C). This contrasts with the O-glycosidic bond (C-O-C) found in natural substrates like lactose (B1674315). The thioether bond is significantly more resistant to enzymatic hydrolysis. wikipedia.org Enzymes such as β-galactosidase, which readily cleave the O-glycosidic bond of their natural substrates, are unable to hydrolyze this sulfur linkage. wikipedia.org This inherent stability prevents the degradation of the inhibitor by the target enzyme, allowing it to occupy the active site for prolonged periods, a crucial characteristic for effective inhibition and for its use in various biochemical assays. wikipedia.orgchemicalbook.com

Role of the 2-Phenylethyl Moiety in Inhibitory Potency and Hydrophobic Interactions

The aglycon portion of the inhibitor, in this case, the 2-phenylethyl group, plays a pivotal role in its binding affinity and inhibitory potency. The binding of a series of alkyl 1-thio-beta-D-galactopyranosides to β-D-galactosidase has been shown to involve the interaction of the aglycon group with a hydrophobic area within the enzyme's binding site. nih.gov The 2-phenylethyl moiety, with its aromatic phenyl ring and ethyl linker, contributes significant hydrophobicity.

The primary driving force for the binding of this hydrophobic group is the favorable increase in entropy. nih.gov This occurs when ordered water molecules, which typically surround the nonpolar moiety in an aqueous solution, are displaced and return to the bulk solvent. nih.gov Aromatic residues are frequently identified as key anchor points within the hydrophobic pockets of proteins, facilitating ligand binding and stabilization. nih.gov The 2-phenylethyl group is well-suited to engage in such hydrophobic interactions, potentially forming π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the enzyme's active site, thereby enhancing the inhibitor's potency.

Comparative Analysis with Structural Analogues

Comparing this compound with its structural analogues highlights the specific contributions of the aglycon and the glycosidic linkage to its activity.

Phenyl 1-Thio-beta-D-Galactopyranoside (phenyl-β-D-thiogalactoside) is a close structural analogue where a phenyl group is directly attached to the anomeric sulfur. Unlike the 2-phenylethyl derivative, it lacks the flexible two-carbon linker. This structural rigidity alters how the aromatic ring can orient itself within the enzyme's hydrophobic pocket. Studies on the binding of various thiogalactosides to β-D-galactosidase indicate that the binding site has a limited capacity to accommodate the length of the hydrocarbon chain of the aglycon. nih.gov The difference in spacing and flexibility between a direct phenyl linkage and the 2-phenylethyl group can lead to variations in binding affinity and inhibitory effectiveness.

Isopropyl Beta-D-1-Thiogalactopyranoside (IPTG) is a widely used thiogalactoside, renowned for its ability to induce the lac operon in E. coli. wikipedia.orgtoku-e.com Structurally, it features a small, non-aromatic isopropyl group as its aglycon. wikipedia.org Like this compound, IPTG contains a non-hydrolyzable thioether linkage, making it a poor substrate but an effective inducer. wikipedia.org The primary difference lies in the aglycon. The 2-phenylethyl group is larger, more hydrophobic, and aromatic compared to the isopropyl group. This suggests that this compound would engage in more extensive hydrophobic interactions within the binding pocket of an enzyme like β-galactosidase than IPTG would. nih.gov While both are stable, the nature of the aglycon dictates their specific binding affinities and biological applications, with IPTG being a classic inducer and this compound acting as a potent inhibitor. chemicalbook.comsigmaaldrich.com

The direct O-glycosidic analogue of the target compound is 2-Phenylethyl-beta-D-galactopyranoside. A closely related compound is 2-Phenylethyl beta-D-glucopyranoside, which differs in the sugar moiety but shares the key O-glycosidic linkage and the 2-phenylethyl aglycon. hmdb.canih.gov O-glycosyl compounds are defined by the oxygen atom in the glycosidic bond. hmdb.ca This bond is the natural target for glycosidase enzymes and is susceptible to enzymatic hydrolysis. ebi.ac.uk Therefore, unlike this compound, its O-glycosidic counterparts can be cleaved by the enzyme, acting as substrates rather than stable inhibitors. This fundamental difference in enzymatic stability, dictated solely by the substitution of a sulfur atom for an oxygen, underscores the critical role of the thioether linkage in designing effective glycosidase inhibitors.

The principles of structure-activity relationships are further illuminated by examining other modifications to the thiogalactoside scaffold. Research into a series of alkyl 1-thio-beta-D-galactopyranosides has demonstrated that the relationship between hydrophobicity and binding affinity is not linear. nih.gov There appears to be an optimal size for the hydrophobic aglycon that can be accommodated by the enzyme's binding pocket. nih.gov Beyond this limit, the hydrocarbon chain is only partially desolvated, diminishing the entropic advantage of binding. nih.gov Modifications at other positions on the galactosyl ring or further chemical alterations to the aglycon can also fine-tune inhibitory potency, selectivity, and other biochemical properties, illustrating that a deep understanding of SAR is essential for the rational design of enzyme inhibitors. nih.govnih.gov

Interactive Data Table: Comparison of Thiogalactoside Analogues

| Compound Name | Aglycon Group | Glycosidic Linkage | Key Feature | Primary Role |

| This compound | 2-Phenylethyl | Thioether (S-glycosidic) | Large, hydrophobic aromatic aglycon; non-hydrolyzable. wikipedia.orgnih.gov | β-galactosidase Inhibitor. chemicalbook.comsigmaaldrich.com |

| Phenyl 1-Thio-beta-D-Galactopyranoside | Phenyl | Thioether (S-glycosidic) | Rigid aromatic aglycon; non-hydrolyzable. nih.gov | β-galactosidase Inhibitor. nih.gov |

| Isopropyl Beta-D-1-Thiogalactopyranoside (IPTG) | Isopropyl | Thioether (S-glycosidic) | Small, non-aromatic aglycon; non-hydrolyzable. wikipedia.org | lac Operon Inducer. wikipedia.orgtoku-e.com |

| 2-Phenylethyl beta-D-Glucopyranoside | 2-Phenylethyl | Ether (O-glycosidic) | Enzymatically hydrolyzable linkage. hmdb.caebi.ac.uk | Potential Enzyme Substrate. hmdb.ca |

Rational Design Principles for Novel Beta-Galactosidase Inhibitors

The insights gained from SAR and analog studies of thiogalactosides like PETG have paved the way for the rational design of novel β-galactosidase inhibitors. This approach moves beyond traditional trial-and-error screening to a more targeted and efficient discovery process. diva-portal.orgnih.gov The core principles derived from this research are centered on leveraging detailed structural and mechanistic information to create inhibitors with enhanced properties.

Analytical and Biophysical Characterization of 2 Phenylethyl Beta D Thiogalactoside and Its Complexes

Spectroscopic Techniques

Spectroscopic methods are vital for probing the molecular structure and conformational stability of PETG.

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure and conformational stability of chiral molecules like 2-Phenylethyl-beta-D-thiogalactoside. semanticscholar.orgsubr.edu This method measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to the three-dimensional structure of a molecule. nih.gov

While solution-state CD spectroscopy provides an average conformation, advanced gas-phase techniques can distinguish between specific conformers, offering detailed insight into the molecule's three-dimensional structure. nih.gov For a molecule like PETG, which possesses conformational flexibility due to the rotatable bonds in the phenylethyl and thiogalactoside moieties, CD analysis is crucial. researchgate.net By comparing experimental CD spectra with quantum chemical calculations for different potential conformers, the predominant structures in solution can be identified. researchgate.netchemistryworld.com Furthermore, changes in the CD spectrum upon varying conditions such as temperature or solvent can be used to assess the conformational stability of the molecule and its complexes. subr.edu

Chromatographic Methods

Chromatographic techniques are indispensable for the purification and analysis of this compound, ensuring the purity of the compound for use in sensitive assays.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and related compounds. A reversed-phase HPLC method is typically employed for such analyses. For instance, a similar sulfur-containing compound, isopropyl-β-D-thiogalactopyranoside (IPTG), has been successfully analyzed using a C18 analytical column. researchgate.net

A typical HPLC setup for PETG would involve a C18 column with a mobile phase consisting of a buffer/acetonitrile mixture. researchgate.net Detection can be achieved using UV-Vis spectroscopy or more selective methods like pulsed electrochemical detection (PED), which is particularly sensitive for sulfur-containing compounds. researchgate.net The method's effectiveness is validated by its ability to separate the main compound from any impurities or degradation products, with purity levels often expected to be ≥98%. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Thiogalactoside Analysis

| Parameter | Value/Type | Source |

|---|---|---|

| Column | Acclaim 300 C18 | researchgate.net |

| Mobile Phase | Sodium Acetate Buffer (pH 5.45) / Acetonitrile (90:10, v/v) | researchgate.net |

| Detection | Pulsed Electrochemical Detection (PED) with a gold working electrode | researchgate.net |

| Purity Standard | ≥98% | sigmaaldrich.com |

Note: This table is based on methods for a similar compound and represents a typical approach.

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and accessible technique for both monitoring the synthesis of this compound and verifying its final purity. itwreagents.com During synthesis, TLC allows chemists to track the consumption of starting materials and the formation of the desired thioglycoside product. nih.govlibretexts.orgrsc.org By spotting the reaction mixture alongside the starting material on a TLC plate, the progress of the reaction can be visualized until the limiting reactant has completely disappeared. libretexts.org

For purity verification, TLC is routinely used to confirm the quality of the final product, with commercial sources often specifying a purity of ≥98% as determined by this method. sigmaaldrich.com The compound is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The separated spots are visualized, often using a UV lamp or specific chemical stains like orcinol (B57675) or resorcinol (B1680541) reagents for glycolipids, to reveal the presence of any impurities. jcggdb.jp

Table 2: TLC Application Summary

| Application | Description | Key Features | Source |

|---|---|---|---|

| Reaction Monitoring | Tracks the conversion of reactants to products during synthesis. | Quick analysis time; allows for real-time assessment of reaction completion. | nih.govlibretexts.org |

| Purity Verification | Assesses the purity of the final compound against a reference standard. | Simple, cost-effective; used to confirm high purity levels (e.g., ≥98%). | sigmaaldrich.com |

Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation

Mass Spectrometry (MS) is a definitive analytical technique used to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₄H₂₀O₅S and a calculated molecular weight of approximately 300.37 g/mol . sigmaaldrich.comnih.gov High-resolution mass spectrometry can measure the mass of the molecule with high accuracy, providing strong evidence for its identity. nih.gov

In tandem mass spectrometry (MS/MS), the parent ion is fragmented, and the resulting fragment ions provide structural information. For PETG, fragmentation would likely occur at the glycosidic bond, separating the phenylethyl-thiol group from the galactose moiety. Further fragmentation of the sugar ring would also be expected. The analysis of these fragmentation patterns, including the detection of characteristic ions, allows for unambiguous confirmation of the compound's structure. nih.govnih.gov

Table 3: Molecular Identity of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀O₅S | nih.gov |

| Molecular Weight | 300.37 g/mol | sigmaaldrich.comnih.gov |

| Monoisotopic Mass | 300.10314491 Da | nih.gov |

Electrophoretic Techniques

Electrophoretic methods, particularly those performed on microfluidic chips, are used to study the interaction of this compound with its target enzyme, β-galactosidase. PETG has been utilized as a competitive inhibitor in enzyme assays conducted on microchips. sigmaaldrich.comnih.gov

In such an assay, the enzyme, its substrate (e.g., fluorescein (B123965) mono-β-D-galactopyranoside), and the inhibitor (PETG) are mixed. nih.gov The subsequent reaction products are separated from the remaining substrate by electrophoresis within the microchip channels. nih.gov By analyzing the amount of product formed over time in the presence of varying concentrations of PETG, its inhibitory effect on the enzyme can be quantified. nih.gov This technique offers advantages such as low sample consumption and the ability to perform rapid, serial analyses, making it suitable for high-throughput screening. nih.gov

Microchip Electrophoresis for Hydrolysis Product Separation and Kinetic Studies

Microchip electrophoresis has emerged as a powerful tool for analyzing enzymatic reactions in minute volumes, offering high throughput and rapid analysis times. This technique is particularly well-suited for studying the hydrolysis of substrates like this compound by enzymes such as β-D-galactosidase. The compound has been noted for its use in studies involving subnanoliter enzymatic assays on microarrays, highlighting its compatibility with miniaturized analytical systems. sigmaaldrich.com

In a typical kinetic study, a microchip electrophoresis system would be used to separate the substrate, this compound, from its hydrolysis products. The methodology is analogous to studies performed on similar substrates like o-nitrophenyl β-D-galactopyranoside and p-nitrophenyl β-D-galactopyranoside with β-D-galactosidase. nih.gov In such an experiment, a solution containing the substrate is injected into a microchannel filled with a buffer containing the enzyme. nih.gov As the sample moves through the channel under an electric field, the enzymatic hydrolysis occurs. nih.gov The products are continuously formed and separated from the remaining substrate due to differences in their electrophoretic mobility. nih.gov By monitoring the formation of the product peak over time, key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined. nih.gov

Table 1: Illustrative Parameters for Kinetic Analysis via Microchip Electrophoresis

| Parameter | Description | Example Value/Condition |

|---|---|---|

| Enzyme | β-D-galactosidase | 0.5 U/mL in buffer |

| Substrate | This compound | 0.1 - 5 mM |

| Buffer | Phosphate Buffered Saline (PBS) | pH 7.4 |

| Separation Voltage | Electric potential applied across the microchannel | 1000 - 2000 V |

| Detection | Method for quantifying products | UV absorbance at 280 nm |

| Data Analysis | Method for deriving kinetic constants | Lineweaver-Burk or Michaelis-Menten plot |

Polyacrylamide Gel Electrophoresis (PAGE) for Protein Binding Verification

Polyacrylamide Gel Electrophoresis (PAGE) is a fundamental technique used to verify the binding of small molecules to proteins. Specifically, native PAGE, also known as an Electrophoretic Mobility Shift Assay (EMSA), is employed to detect the formation of a complex between a protein and a ligand like this compound. nih.gov This method is predicated on the principle that a protein's electrophoretic mobility will be altered upon binding to another molecule. nih.gov

The verification process involves incubating the target protein with varying concentrations of this compound. This mixture is then run on a non-denaturing polyacrylamide gel. If binding occurs, the resulting protein-ligand complex will be larger and may have a different charge-to-mass ratio than the unbound protein, causing it to migrate more slowly through the gel matrix. This results in a "shift" of the protein band to a higher molecular weight position on the gel. The technique is a straightforward method for confirming binding and can provide qualitative insights into the stability of the interaction. nih.gov Studies involving libraries of related compounds, such as phenyl thio-β-D-galactopyranosides, have been used to screen for binding against proteins like galectins, demonstrating the utility of this approach. nih.gov

Table 2: Hypothetical Results of a Native PAGE for Protein Binding

| Lane | Sample Content | Observed Band Position | Interpretation |

|---|---|---|---|

| 1 | Protein Only | Lower Molecular Weight | Unbound Protein |

| 2 | Protein + Low Concentration of Ligand | Faint Upper Band, Strong Lower Band | Partial Binding |

| 3 | Protein + High Concentration of Ligand | Strong Upper Band, Faint Lower Band | Significant Binding |

Advanced Imaging and Structural Techniques

To gain a precise understanding of how this compound interacts with its protein targets at an atomic level, advanced structural biology techniques such as cryo-electron microscopy and X-ray crystallography are indispensable.

Cryo-Electron Microscopy (Cryo-EM) Data Acquisition and Processing

Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary technique for determining the high-resolution structures of biological macromolecules and their complexes. To study a protein in complex with this compound, the complex would first be purified. A small volume of this sample is applied to a grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the complex in a near-native state.

Data acquisition is performed using a transmission electron microscope, which collects hundreds of thousands of images of the randomly oriented particles. The subsequent data processing is computationally intensive and involves several key steps. Initially, individual particle images are selected from the micrographs. These particles are then aligned and classified into 2D class averages, which represent different views of the complex. These 2D classes are then used to generate an initial 3D model, which is subsequently refined to high resolution. nih.gov The final 3D map allows for the building and refinement of an atomic model of the protein, revealing the precise location and conformation of the bound this compound within its binding site. nih.gov

Table 3: Key Stages of Cryo-EM Data Acquisition and Processing

| Stage | Description | Purpose |

|---|---|---|

| Sample Vitrification | Rapid freezing of the sample in liquid ethane. | Preserves the native structure of the protein-ligand complex. |

| Data Collection | Automated imaging of the vitrified sample in a cryo-electron microscope. | Acquiring a large dataset of particle projection images. |

| Particle Picking | Computational identification of individual complex images from micrographs. | Creating a stack of particles for further processing. |

| 2D Classification | Grouping of particles into classes based on their orientation. | To remove noise, select good particles, and obtain high-resolution 2D projections. |

| 3D Reconstruction & Refinement | Combining 2D classes to generate and refine a 3D density map. | To generate a high-resolution three-dimensional structure of the complex. |

| Model Building | Fitting an atomic model of the protein and ligand into the 3D map. | To determine the atomic coordinates and analyze the binding interface. |

X-ray Crystallography Data Interpretation

X-ray crystallography is a foundational method for determining atomic and molecular structures. wikipedia.org To apply this to the this compound compound, one would typically co-crystallize it with its target protein. This first—and often most challenging—step involves finding conditions that allow the protein-ligand complex to form a well-ordered, single crystal. wikipedia.org

Once a suitable crystal is obtained, it is exposed to an intense beam of X-rays. The crystal diffracts the X-rays into a specific pattern of reflections, which are recorded by a detector. wikipedia.org The intensities and positions of these diffraction spots contain the information about the arrangement of atoms in the crystal. The primary output of the experiment is a three-dimensional electron density map. Interpreting this map involves building an atomic model of the protein and the ligand into the areas of high electron density. For the ligand, this compound, a clear and well-defined density allows for unambiguous placement of the molecule, revealing its precise orientation, conformation, and the specific hydrogen bonds, and hydrophobic interactions it forms with the amino acid residues of the protein's binding pocket. nih.gov

Table 4: Summary of X-ray Crystallography Data Interpretation

| Data Component | Information Provided | Interpretation Step |

|---|---|---|

| Diffraction Pattern | Contains information on the crystal's unit cell and symmetry. | Indexing and data integration to determine reflection intensities. |

| Electron Density Map | A 3D representation of electron distribution in the crystal. | Model building; fitting amino acids and the ligand into the map. |

| R-factor / R-free | Statistical measures of how well the atomic model fits the experimental data. | Model refinement and validation to ensure accuracy. |

| Final Atomic Model | Precise 3D coordinates of every atom in the protein and ligand. | Analysis of the protein-ligand interactions, bond lengths, and angles. |

Addressing Experimental Solubility Challenges in Research Protocols

A significant practical challenge in the experimental use of this compound is its limited solubility in aqueous buffers, a common issue for many organic compounds in biological assays. Proper dissolution is critical for obtaining accurate and reproducible results.

Research protocols have been developed to overcome these solubility issues. One common approach is to first create a concentrated stock solution in an organic solvent and then dilute it into the final aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is frequently used as the initial solvent. medchemexpress.com For instance, a stock solution might be prepared in 100% DMSO and then diluted into a final solution containing a low percentage of DMSO (e.g., 10%), with the remainder being an aqueous solution such as saline containing 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin), which can aid in solubilization. medchemexpress.com This method can yield a clear solution with a concentration of at least 2.5 mg/mL. medchemexpress.com

In cases where even small amounts of organic solvent are undesirable or when preparing formulations for in vivo studies, other methods are used. A suspension can be created by adding the DMSO stock solution to corn oil. medchemexpress.com This protocol, which may require sonication to achieve a uniform suspension, can also reach a concentration of 2.5 mg/mL. medchemexpress.com For general laboratory use, the compound shows good solubility in methanol, achieving a clear, colorless solution at concentrations around 49.00-51.00 mg/mL. sigmaaldrich.com If precipitation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution. medchemexpress.com

Table 5: Solubility Protocols for this compound

| Solvent System | Concentration | Resulting Solution | Notes | Source |

|---|---|---|---|---|

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.32 mM) | Clear Solution | Stock solution first prepared in DMSO. | medchemexpress.com |

| 10% DMSO / 90% Corn Oil | 2.5 mg/mL (8.32 mM) | Suspended Solution | Requires ultrasonic treatment for even mixing. | medchemexpress.com |

Emerging Research Avenues and Theoretical Considerations

Integration with Microfluidic and Lab-on-Chip Technologies for Automated Assays

The push towards high-throughput screening and miniaturization in biological assays has led to the rapid development of microfluidic and lab-on-a-chip platforms. These technologies offer significant advantages, including drastically reduced sample and reagent consumption, faster analysis times, and the potential for massive parallelization and automation. nih.govnih.gov

PETG has been instrumental in the validation and application of these micro-scale systems for enzymatic assays. In one notable study, a microfabricated chip with optically gated sample introduction was developed for the rapid analysis of β-galactosidase activity. nih.gov This system continuously monitored the enzymatic hydrolysis of a fluorogenic substrate, fluorescein (B123965) mono-β-D-galactopyranoside (FMG). nih.gov In this context, PETG was employed as a competitive inhibitor to study the enzyme kinetics on-chip. The research demonstrated that PETG has a higher inhibitory effect than lactose (B1674315) and that the kinetic data obtained from the microchip was comparable to traditional assay methods. nih.gov

The significance of this integration is multifold. Firstly, it validates the use of microfluidic devices for complex biochemical studies, such as enzyme inhibition analysis. nih.gov Secondly, it highlights the utility of PETG as a control compound in these advanced systems. The ability to perform continuous serial injections and separations on a chip without mechanical switches makes this approach ideal for automated enzyme assays and high-throughput screening in drug discovery. nih.gov Further research has also noted the use of PETG in assessing subnanoliter enzymatic assays on microarrays and in the integration of on-column immobilized enzyme reactors in microchip electrophoresis, reinforcing its role in the advancement of miniaturized analytical technologies. sigmaaldrich.comscientificlabs.co.uk The development of automated kinetic assays, often managed by software, further reduces the time required for data analysis from such high-throughput systems. nih.govtandfonline.com

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Inhibitor Interactions

Understanding the precise molecular interactions between an enzyme and its inhibitor is fundamental to biochemistry and drug design. While experimental methods provide invaluable data, computational modeling and molecular dynamics (MD) simulations offer a dynamic, atom-level view of these interactions that can be difficult to capture otherwise.

A landmark achievement in the study of PETG has been the determination of the cryo-electron microscopy (cryo-EM) structure of Escherichia coli β-galactosidase in complex with PETG at a resolution of approximately 2.2 Å. nih.govrcsb.org This high-resolution structure provides a detailed snapshot of how PETG binds to the active site of the enzyme. The data reveals the specific amino acid residues involved in the interaction and the conformation of the inhibitor within the binding pocket. nih.gov In the solved structure, densities for the PETG ligand, numerous water molecules, and key ions were identified, offering a comprehensive picture of the inhibited state. nih.gov

Table 1: Cryo-EM Structural Data for β-galactosidase in complex with PETG

| Parameter | Value | Source |

|---|---|---|

| PDB ID | 6TTE | rcsb.org |

| Method | Electron Microscopy | rcsb.org |

| Resolution | 2.20 Å | rcsb.org |

| Organism | Escherichia coli | rcsb.org |

| Ligand | Phenylethyl β-D-thiogalactopyranoside (PETG) | nih.govrcsb.org |

Building on such structural data, MD simulations can model the behavior of the enzyme-inhibitor complex over time. researchgate.netnih.gov These simulations can predict the flexibility of the inhibitor in the binding pocket, calculate binding energies, and elucidate the role of solvent molecules in the interaction. nih.gov For instance, MD simulations performed on β-galactosidase have been used to investigate structural changes during processes like solvation and dehydration. researchgate.net While much of the simulation work has focused on substrates or other inhibitors like isopropyl β-D-1-thiogalactopyranoside (IPTG), the high-resolution PETG-complex structure provides a robust starting point for future in-silico studies specifically targeting PETG. nih.gov These computational approaches are crucial for rational drug design, allowing for the virtual screening of compound libraries and the optimization of inhibitor potency and specificity.

Novel Biosensing and Diagnostic Platform Development

β-galactosidase is a widely used reporter enzyme in biotechnology due to its stability and the availability of numerous substrates that produce colorimetric, fluorometric, or chemiluminescent signals upon hydrolysis. scbt.comtakarabio.compromega.com PETG, as a specific inhibitor, plays a critical role in the development and validation of novel biosensing and diagnostic platforms that leverage this enzyme.

One emerging area is the creation of multi-modal biosensors. For example, a fusion protein combining protein G (an immunoglobulin-binding protein) and β-galactosidase has been engineered. nih.gov This chimeric protein allows for the detection of Immunoglobulin G (IgG) through both standard spectrophotometric assays and electrochemical measurements. nih.gov In such a system, an inhibitor like PETG could be used to create competitive assays, where the signal is inversely proportional to the concentration of the target analyte, or to confirm that the observed signal is indeed due to specific β-galactosidase activity.

Furthermore, the development of advanced diagnostic platforms is moving beyond traditional plate-based assays. Researchers are exploring in vivo imaging techniques to monitor β-galactosidase activity within living organisms. plos.org This includes methods based on magnetic resonance imaging (MRI), where specific contrast agents are "activated" by the enzyme, and optical imaging using chemiluminescent substrates that emit light upon cleavage. plos.orgnih.govnih.gov The development of these sophisticated probes and platforms requires rigorous validation, a process where a cell-permeant inhibitor like PETG is invaluable for establishing specificity and providing a baseline for signal quantification. By inhibiting the reporter enzyme, PETG helps researchers distinguish the specific signal from background noise, ensuring the reliability of these next-generation diagnostic tools.

Future Directions in Reporter Gene Technology

Reporter gene technology is a cornerstone of molecular biology, used to study gene expression, signal transduction, and other cellular events. nih.govnih.gov The lacZ gene, which encodes β-galactosidase, is one of the most historic and reliable reporters. plos.orgnih.gov The future of this technology lies in creating more complex, sensitive, and non-invasive systems for monitoring cellular processes in real-time and in living tissues. nih.govnih.gov

The evolution of reporter technology points towards several key trends where PETG is poised to play a significant role.

Synthetic Biology and Genetic Circuits: Researchers are no longer just observing gene expression but actively designing and building synthetic genetic circuits that can perform logical operations, act as biosensors, or control cellular behavior. nih.gov In these intricate systems, having a small molecule like PETG that can reliably and reversibly "switch off" a key component (the β-galactosidase reporter) is essential for debugging circuits and introducing external control.

Non-Invasive In Vivo Imaging: As reporter assays move from cell cultures to whole organisms, the need for precise controls becomes even more critical. plos.orgnih.gov PETG's cell-permeable nature makes it suitable for administration to living tissues or organisms to validate that signals from β-galactosidase-based reporters are specific. nih.gov This is crucial for applications in developmental biology and for monitoring the molecular basis of disease. plos.orgnih.gov

High-Throughput Screening: The demand for high-throughput screening (HTS) in drug discovery and functional genomics continues to grow. nih.gov Quantitative β-galactosidase assays are being adapted for HTS formats to measure thousands of interactions simultaneously. tandfonline.comnih.gov In these screens, PETG can serve as a potent inhibitor control, helping to set the dynamic range of the assay and identify hits.

While newer reporters like luciferase and various fluorescent proteins have become popular, the robustness, low cost, and versatility of the β-galactosidase system ensure its continued relevance. nih.govstackexchange.compromega.com As the technology advances, the role of well-characterized modulators like PETG will evolve from simple inhibitors to critical components for the validation, control, and sophisticated manipulation of next-generation reporter systems.

Q & A

Basic Research Questions

Q. How is 2-Phenylethyl-beta-D-thiogalactoside synthesized and characterized in academic laboratories?

- Methodological Answer : Synthesis typically involves thioglycosylation of β-D-galactose derivatives with 2-phenylethylthiol under acidic conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For novel derivatives, mass spectrometry (MS) and elemental analysis are essential to verify molecular weight and composition .

- Safety Protocols : Due to its WGK 3 classification, researchers must use gloves, N95 masks, and eye protection during handling to minimize exposure risks .

Q. What are the primary applications of this compound in enzymatic assays?

- Experimental Design : The compound is widely used as a competitive inhibitor in β-galactosidase assays to study enzyme kinetics. For example, in proteomics, it blocks endogenous β-galactosidase activity during lysate preparation to preserve glycoprotein integrity. Researchers should optimize inhibitor concentration (typically 1–5 mM) using dose-response curves and validate efficacy via negative controls (e.g., untreated lysates) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic inhibition data when using this compound across different experimental setups?

- Data Contradiction Analysis : Variability often arises from differences in technical replicates, calibration ranges, or marker sensitivity. For instance, inconsistent inhibition rates in β-galactosidase assays may stem from insufficient biological replicates or improper normalization. To address this:

Increase replicates (n ≥ 6) to reduce random error.

Standardize calibration curves using internal standards.

Validate assays with orthogonal methods (e.g., fluorescence quenching).

- Refer to uncertainty quantification frameworks in analytical chemistry for systematic error analysis .

Q. What strategies improve the reproducibility of this compound-based assays in high-throughput screening?

- Method Optimization :

- Automation : Use liquid handling robots to minimize pipetting variability.

- Miniaturization : Transition from microtiter plates to nanowell formats to reduce reagent use while maintaining sensitivity.

- Data Normalization : Apply Z-score standardization to account for plate-to-plate variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.